molecular formula C14H22ClN5O2S B11179285 4-chloro-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide CAS No. 1158425-62-7

4-chloro-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11179285
CAS No.: 1158425-62-7
M. Wt: 359.9 g/mol
InChI Key: XLYXXPVJYGFDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety, a chloro substituent, and a triazinyl group linked to a dimethylaminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the chloro substituent: Chlorination of the benzenesulfonamide core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the triazinyl group: The triazinyl moiety can be introduced through a cyclization reaction involving appropriate precursors, such as cyanuric chloride and an amine.

    Linking the dimethylaminopropyl chain: This step involves the reaction of the triazinyl intermediate with 3-(dimethylamino)propylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazinyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiourea, or primary amines can be used under basic or neutral conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzenesulfonamide, 4-chloro-N-[5-[3-(dimethylamino)propyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1158425-62-7

Molecular Formula

C14H22ClN5O2S

Molecular Weight

359.9 g/mol

IUPAC Name

4-chloro-N-[3-[3-(dimethylamino)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C14H22ClN5O2S/c1-19(2)8-3-9-20-10-16-14(17-11-20)18-23(21,22)13-6-4-12(15)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,16,17,18)

InChI Key

XLYXXPVJYGFDGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.